ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate is a complex organic compound that features a benzotriazinyl group, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate typically involves multiple steps, starting with the preparation of the benzotriazinyl intermediate. The key steps include:
Formation of the Benzotriazinyl Intermediate: This involves the reaction of appropriate starting materials under controlled conditions to form the benzotriazinyl core.
Coupling Reaction: The benzotriazinyl intermediate is then coupled with ethyl 3-aminobenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate involves its interaction with specific molecular targets. The benzotriazinyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate: shares similarities with other benzotriazinyl derivatives, such as:
Uniqueness
The unique structural features of this compound, such as the specific arrangement of functional groups, confer distinct biological and chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-2-28-20(27)14-7-5-8-15(13-14)21-18(25)11-6-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTYTFWBKMLAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.